molecular formula C7H12INO B13200904 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B13200904
M. Wt: 253.08 g/mol
InChI Key: PAAZYRGSLAEINL-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-6-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the iodomethyl group. One common method involves the cyclization of a suitable precursor, such as an azaspiro compound, under specific reaction conditions. The iodomethyl group can be introduced using reagents like iodomethane in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the spirocyclic ring system.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce hydroxyl groups.

Scientific Research Applications

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the spirocyclic structure can influence the compound’s binding affinity and selectivity. The pathways involved may include modulation of enzyme activity or interaction with receptor sites.

Comparison with Similar Compounds

Similar Compounds

    7-(Iodomethyl)-6-oxaspiro[3.4]octane: Similar structure but lacks the azaspiro component.

    7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane: Contains additional methoxy groups.

    7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane: Features a methyl group instead of the azaspiro component.

Uniqueness

7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane is unique due to the presence of both the iodomethyl group and the azaspiro ring system. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C7H12INO

Molecular Weight

253.08 g/mol

IUPAC Name

7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H12INO/c8-2-6-1-7(5-10-6)3-9-4-7/h6,9H,1-5H2

InChI Key

PAAZYRGSLAEINL-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC12CNC2)CI

Origin of Product

United States

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